Panaxynol

描述

属性

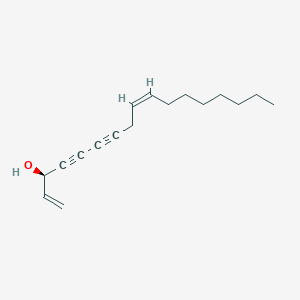

IUPAC Name |

(3R,9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10-/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJAEDFOKNAMQD-QXPKXGMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCC#CC#CC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\CC#CC#C[C@@H](C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O | |

| Record name | falcarinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Falcarinol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415266 | |

| Record name | Panaxynol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21852-80-2 | |

| Record name | (-)-Falcarinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21852-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Falcarinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021852802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panaxynol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANAXYNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P1DJD416I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FALCARINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Panaxynol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxynol, a naturally occurring polyacetylene, has garnered significant scientific interest due to its potent anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound. It further details established experimental protocols for its extraction, isolation, and quantification, and elucidates the key signaling pathways through which it exerts its biological effects. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and natural product chemistry.

Natural Sources and Distribution of this compound

This compound is primarily found in plants belonging to the Araliaceae and Apiaceae families. Its distribution within these families is widespread, with notable concentrations in the roots of several well-known medicinal plants and common vegetables.

Araliaceae Family

The most prominent source of this compound is the Araliaceae family, particularly within the genus Panax.

-

Panax ginseng (Korean Ginseng): The roots of Panax ginseng are a rich source of this compound and its related polyacetylene, panaxydol.[1]

-

Panax quinquefolius (American Ginseng): American ginseng is another significant source, with studies indicating its presence in the roots.[2]

-

Panax notoginseng (Sanqi): The lipophilic fractions of Panax notoginseng have been shown to contain both this compound and panaxydol.[3][4]

Apiaceae Family

The Apiaceae family, which includes many common vegetables, also serves as a dietary source of this compound and structurally similar polyacetylenes like falcarinol.

-

Daucus carota (Carrot): Carrots are a well-documented source of falcarinol-type polyacetylenes.[5] The concentration of these compounds can vary between cultivars.

-

Apium graveolens (Celery): The roots of celery contain this compound and related compounds.

-

Pastinaca sativa (Parsnip): Parsnip has been identified as a vegetable with a high concentration of bioactive polyacetylenes.

-

Petroselinum crispum (Parsley): Parsley is another member of the Apiaceae family that contains these bioactive compounds.

-

Foeniculum vulgare (Fennel): Fennel also contains polyacetylenes, although in some cases at lower concentrations compared to other Apiaceae vegetables.

Quantitative Distribution of this compound and Related Polyacetylenes

The concentration of this compound and related polyacetylenes can vary significantly depending on the plant species, the specific part of the plant, and growing conditions. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight unless otherwise specified) | Reference |

| Pastinaca sativa (Parsnip) | Root | Total Polyacetylenes | >7.5 | |

| Apium graveolens (Celery) | Root | Total Polyacetylenes | >2.5 | |

| Petroselinum crispum (Parsley) | Root | Total Polyacetylenes | >2.5 | |

| Daucus carota (Carrot) | Root | Falcarinol | 0.016 - 0.084 (mg/g fresh weight) | |

| Daucus carota (Carrot) | Root | Falcarindiol | 0.008 - 0.040 (mg/g fresh weight) | |

| Daucus carota (Carrot) | Root | Falcarindiol-3-acetate | 0.008 - 0.027 (mg/g fresh weight) | |

| Panax ginseng | Fine Roots | Total Ginsenosides | 142.49 ± 1.14 | |

| Panax quinquefolius | Fine Roots | Total Ginsenosides | 115.69 ± 3.51 |

Note: Data for ginsenosides in Panax species is included to provide context on the relative abundance of different bioactive compounds within the same plant. Direct quantitative comparisons for this compound across all species are limited in the literature.

Experimental Protocols

Extraction of this compound from Panax ginseng Roots

This protocol describes a general method for the extraction of this compound from dried ginseng root powder. Various methods have been reported, including sonication, heat-reflux, and Soxhlet extraction.

Materials:

-

Dried, powdered roots of Panax ginseng

-

Ethanol (95% or absolute)

-

Hexane

-

Rotary evaporator

-

Vacuum centrifuge

-

Filter paper

Protocol:

-

Weigh a known amount of dried Panax ginseng root powder.

-

Suspend the powder in ethanol at a ratio of 1:10 (w/v).

-

The mixture can be extracted using one of the following methods:

-

Sonication: Sonicate the mixture for 1-2 hours at room temperature.

-

Reflux: Reflux the mixture at 60-80°C for 2-4 hours.

-

-

After extraction, filter the mixture to separate the solvent from the plant material.

-

Concentrate the ethanol extract using a rotary evaporator under reduced pressure to yield a dark brown oil.

-

For further purification, the crude extract can be partitioned with hexane to isolate the less polar polyacetylenes.

Isolation and Purification by Column Chromatography

Further purification of this compound can be achieved using column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (for column chromatography)

-

Hexane

-

Acetone

-

Methanol

-

Glass column

-

Fraction collector

Protocol:

-

Prepare a silica gel column packed in hexane.

-

Dissolve the crude extract in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of hexane and acetone, or a mixture of hexane, acetone, and methanol. A common eluting solvent system is a mixture of hexane/acetone/methanol (e.g., 80:18:2; v/v).

-

Collect fractions using a fraction collector.

-

Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

HPLC with a Diode Array Detector (DAD) is a common method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and DAD detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Protocol:

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol or ethanol. Create a series of standard solutions of known concentrations by serial dilution.

-

Sample Preparation: Dissolve the extracted and purified sample in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily related to inflammation and apoptosis.

Anti-inflammatory Pathway: Nrf2 Activation

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular antioxidant response.

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.

References

- 1. Biosynthesis of this compound and Panaxydol in Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Diversity of Panax ginseng, Panax quinquifolium, and Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Induction of apoptosis in human promyelocytic leukemia HL60 cells by this compound and panaxydol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One moment, please... [ergo-log.com]

The Panaxynol Biosynthesis Pathway in Panax ginseng: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biosynthetic pathway of panaxynol, a bioactive C17-polyacetylene found in Panax ginseng. The information presented is collated from key scientific studies and is intended to provide a foundational understanding for research and development purposes. This document details the proposed metabolic route, summarizes key quantitative data, outlines experimental protocols used to elucidate the pathway, and visualizes the core biosynthetic and a putative regulatory pathway.

Introduction

This compound (also known as falcarinol) is a C17-polyacetylene from Panax ginseng that has garnered significant interest for its diverse biological activities, including cytotoxic effects against various tumor cell lines.[1] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plant or microbial systems. The biosynthesis of this compound is believed to originate from fatty acid metabolism, a pathway that has been elucidated primarily through isotopic labeling studies.

The Core Biosynthetic Pathway

The biosynthesis of this compound in P. ginseng is proposed to proceed through the modification of a C18 fatty acid precursor. The key steps involve desaturation to introduce double and triple bonds, followed by decarboxylation to yield the C17 this compound molecule.

Proposed Metabolic Route

Experimental evidence, primarily from 13C-labeling studies, strongly supports a pathway that begins with oleic acid.[1][2][3] The proposed sequence is as follows:

-

Oleic Acid is the C18 fatty acid starting material.

-

A desaturase enzyme introduces a double bond at the Δ12 position to form Linoleic Acid .

-

A specialized fatty acid desaturase, likely an acetylenase, then acts on linoleic acid to form a triple bond, yielding Crepenynic Acid . This is considered a key intermediate in polyacetylene biosynthesis.[1]

-

Further desaturation and modification of crepenynic acid occur.

-

Finally, a decarboxylation event at the methyl end of the C18 precursor yields the C17 polyacetylene, (-)-(R)-panaxynol .

This pathway is consistent with the polyketide-type labeling pattern observed in isotopic studies.

Quantitative Data from Isotopic Labeling Studies

The following tables summarize the quantitative 1H- and 13C-NMR data for 13C-labeled this compound isolated from P. ginseng after feeding with 13CO2. This data was instrumental in confirming the biosynthetic pathway. The observation of 13C–13C couplings between adjacent carbon atoms (forming 13C2-isotopologues) confirms the polyketide-like assembly from acetate units.

Table 1: 1H- and 13C-NMR Data of 13C-Labeled this compound

| Position | δH (ppm) | δC (ppm) | 1J(C,C) (Hz) |

| 1 | 5.31 | 123.3 | 41.5 |

| 2 | 5.92 | 134.9 | 41.5 |

| 3 | 4.90 | 63.8 | 34.6 |

| 4 | 2.18 | 36.3 | 34.6 |

| 5 | - | 76.5 | 73.0 |

| 6 | - | 74.5 | 73.0 |

| 7 | - | 66.8 | 70.0 |

| 8 | - | 79.9 | 70.0 |

| 9 | 5.48 | 128.8 | 41.3 |

| 10 | 5.39 | 132.0 | 41.3 |

| 11 | 2.05 | 27.2 | 34.5 |

| 12 | 1.28 | 29.0 | 34.5 |

| 13 | 1.28 | 29.4 | 34.4 |

| 14 | 1.28 | 29.1 | 34.4 |

| 15 | 1.38 | 28.8 | 34.7 |

| 16 | 2.05 | 22.6 | 34.7 |

| 17 | 0.88 | 14.1 | - |

Note: Data acquired in CDCl3. δH and δC represent chemical shifts. 1J(C,C) is the one-bond carbon-carbon coupling constant.

Table 2: Summary of Isotope Labeling Results

| Experiment | Labeled Precursor | Overall 13C Abundance | Relative Intensity of 13C2-Isotopologue Satellites | Key Finding |

| In planta | 13CO2 | 1.5–2% | ~15% | Confirmed polyketide-like origin from primary metabolism. |

| Hairy Root Culture | [U-13C6]Glucose | Not specified | ~30% | Validated the same biosynthetic pathway in a controlled culture system. |

Genes and Enzymes in the this compound Biosynthesis Pathway

While the general enzymatic steps are proposed, the specific genes and enzymes responsible for this compound biosynthesis in P. ginseng have not yet been fully characterized. However, genomic and transcriptomic studies provide strong candidates.

-

Fatty Acid Desaturases (FADs): The genome of P. ginseng contains an unusually large number of FAD genes (85 identified in one study), which are crucial for introducing double bonds into fatty acids. Notably, a Panax-specific subgroup of "acetylenic FADs" has been identified, which are prime candidates for the enzymes that catalyze the formation of the triple bonds characteristic of polyacetylenes like this compound.

-

Decarboxylases: The final step to convert the C18 fatty acid precursor to the C17 this compound is a decarboxylation. The specific enzyme responsible for this reaction in P. ginseng has not been identified.

Putative Regulatory Network

The regulation of this compound biosynthesis is not well understood. However, based on the regulation of other secondary metabolite pathways in P. ginseng, such as for ginsenosides, a hypothetical regulatory network can be proposed. Elicitors like methyl jasmonate (MeJA) are known to induce the expression of defense-related genes, including those in secondary metabolism. This induction is mediated by transcription factors (TFs).

Experimental Protocols

The following are summaries of the key experimental protocols used to elucidate the this compound biosynthesis pathway.

In planta 13CO2 Labeling Experiment

-

Plant Material: Six-year-old P. ginseng plants grown under field conditions.

-

Labeling: Plants were exposed to a 13CO2 atmosphere for 9.5 hours using a portable 13CO2 unit.

-

Chase Period: Following labeling, the plants were allowed to grow for 19 days under natural atmospheric conditions.

-

Harvesting and Extraction: The roots were harvested, lyophilized, and extracted with hexane.

-

Purification: The hexane extract was subjected to column chromatography to isolate pure this compound.

-

Analysis: The purified compound was analyzed by 1H- and 13C-NMR spectroscopy to determine the 13C-labeling pattern and calculate coupling constants.

Hairy Root Culture Labeling with [U-13C6]Glucose

-

Culture Initiation: P. ginseng hairy root cultures were established and maintained in hormone-free Schenk and Hildebrandt (SH) liquid medium.

-

Labeling: Root cultures (2 ± 0.2 g fresh weight) were grown for four weeks in 20 mL of SH medium supplemented with 4.4 mM of [U-13C6]glucose and 88 mM sucrose.

-

Harvesting and Extraction: The hairy roots were harvested, lyophilized, and extracted with hexane.

-

Purification and Analysis: The extract was purified and analyzed by NMR spectroscopy as described in the in planta experiment.

Conclusion and Future Directions

The biosynthesis of this compound in P. ginseng is firmly rooted in fatty acid metabolism, with crepenynic acid as a key intermediate. While the overall pathway has been elucidated through elegant isotopic labeling experiments, significant research opportunities remain. The foremost of these is the identification and functional characterization of the specific fatty acid desaturases, acetylenases, and decarboxylases involved. A deeper understanding of the transcriptional regulation of this pathway, including the roles of specific transcription factors and the influence of elicitors, will be pivotal for developing strategies to enhance the production of this valuable bioactive compound.

References

- 1. Genome-wide characterization and analysis of bHLH transcription factors in Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptome profiling and comparative analysis of Panax ginseng adventitious roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-omics dissection of metabolic and transcriptional regulation underlying fruit maturation in Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

Panaxynol: An In-Depth Technical Guide to its Anti-Inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxynol, a naturally occurring polyacetylene found in various plants of the Araliaceae family, notably American Ginseng (Panax quinquefolius), has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular signaling pathways modulated by this compound in the context of inflammation. It is designed to serve as a resource for researchers and professionals in drug discovery and development, offering detailed mechanistic insights, quantitative data, and experimental methodologies.

Core Anti-Inflammatory Mechanism: The Nrf2 Signaling Pathway

The primary mechanism by which this compound exerts its anti-inflammatory effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress and inflammation by regulating the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound has been shown to be a potent Nrf2 activator.[1][2] It post-transcriptionally activates Nrf2 by inhibiting its Keap1-mediated degradation.[1] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of antioxidant enzymes and anti-inflammatory mediators.

A noteworthy aspect of this compound's anti-inflammatory profile is its Nrf2-dependent action that is largely independent of the Nuclear Factor-kappa B (NF-κB) pathway, a central mediator of pro-inflammatory responses. While many anti-inflammatory compounds target the NF-κB pathway, this compound appears to minimally affect NF-κB activity in inflamed macrophages.

Modulation of Other Signaling Pathways

While the Nrf2 pathway is central, some evidence suggests this compound and related polyacetylenes may influence other signaling cascades, although these are less well-characterized in the context of its anti-inflammatory effects.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Some studies on panaxydol, a related compound, have indicated an activation of JNK and p38 MAPK, which can be involved in cellular stress and apoptosis. RNA-sequencing analysis has also suggested that this compound's pro-apoptotic effects on macrophages may be mediated through the MAPK signaling pathway.

-

NF-κB Pathway: As mentioned, this compound's anti-inflammatory action is largely independent of the NF-κB pathway. However, one study in the context of rheumatoid arthritis suggested that this compound could inhibit the TLR4/NF-κB pathway in fibroblast-like synoviocytes.

-

JAK/STAT Pathway: There is currently limited direct evidence to suggest a significant role for the JAK/STAT pathway in the anti-inflammatory effects of this compound.

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize the quantitative data on the effects of this compound on various inflammatory markers.

Table 1: Effect of this compound on Pro-inflammatory Gene and Protein Expression

| Target | Cell Type | Stimulant | This compound Concentration | Effect | Reference |

| iNOS | RAW264.7 macrophages | LPS | 0.5 µM | Dramatic inhibition of expression | |

| iNOS | IFNγ-stimulated macrophages | IFNγ | Not specified | Inhibition of expression | |

| COX-2 | Mouse colon tissue | DSS | Not specified | Decreased immunoreactivity | |

| MCP-1 | RAW264.7 macrophages | LPS | Not specified | Inhibition of expression | |

| MIP-1β | RAW264.7 macrophages | LPS | Not specified | Inhibition of expression | |

| IL-1β | RAW264.7 macrophages | LPS | Not specified | No significant effect | |

| IL-6 | RAW264.7 macrophages | LPS | Not specified | No significant effect | |

| TNF-α | RAW264.7 macrophages | LPS | Not specified | No significant effect |

Table 2: Effect of this compound on Nrf2 Activation

| Target | Cell Type | This compound Concentration | Effect | Reference |

| Nrf2 ARE-Luciferase Activity | RAW264.7 cells | 1 µM | Increased activity | |

| Nrf2 Protein Expression | RAW264.7 cells | 0.5 µM | Upregulation and nuclear translocation | |

| NQO1 Expression | RAW264.7 cells | Not specified | Upregulation |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects are provided below.

Western Blot Analysis for Nrf2 and Keap1

This protocol is for assessing the protein levels of Nrf2 and Keap1 in cell lysates.

-

Cell Culture and Treatment: Plate RAW264.7 macrophages at a suitable density and allow them to adhere overnight. Treat the cells with this compound at various concentrations (e.g., 0.1, 0.5, 1 µM) for a specified duration (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2 (e.g., 1:1000 dilution) and Keap1 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

This protocol is for measuring the mRNA levels of pro-inflammatory cytokines such as iNOS and MCP-1.

-

Cell Culture and Treatment: Culture and treat RAW264.7 macrophages with this compound and a pro-inflammatory stimulus (e.g., LPS at 100 ng/mL) as described for the Western blot protocol.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (iNOS, MCP-1) and a reference gene (e.g., GAPDH). A typical thermal cycling profile would be an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

This protocol is for quantifying the concentration of secreted pro-inflammatory cytokines like TNF-α and IL-6 in cell culture supernatants.

-

Cell Culture and Supernatant Collection: Culture and treat RAW264.7 macrophages as described above. After the treatment period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA Procedure: Use a commercial ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α or IL-6).

-

Coat a 96-well plate with the capture antibody overnight.

-

Wash the plate and block with the provided blocking buffer.

-

Add the collected cell culture supernatants and a series of standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).

-

Add the substrate solution and stop the reaction.

-

-

Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.

References

Panaxynol: A Multifaceted Neuroprotective Agent and its Underlying Mechanisms

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the significant neuroprotective potential of panaxynol, a naturally occurring polyacetylene found in various plants of the Araliaceae family, such as ginseng. This whitepaper, aimed at researchers, scientists, and professionals in drug development, consolidates current scientific findings on this compound's mechanisms of action, presenting a compelling case for its further investigation as a therapeutic agent for neurodegenerative diseases.

This compound has demonstrated a remarkable capacity to protect neuronal cells through a variety of intricate signaling pathways. The primary neuroprotective effects of this compound are attributed to its potent anti-inflammatory, antioxidant, and pro-survival properties. This document provides an in-depth exploration of these mechanisms, supported by quantitative data from numerous studies, detailed experimental protocols, and visual representations of the key signaling cascades.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through several key signaling pathways:

-

Nrf2-Mediated Antioxidant Response: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a master regulator of the cellular antioxidant response. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of cytoprotective genes. This mechanism enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative conditions.

-

Inhibition of NF-κB-Mediated Neuroinflammation: Chronic neuroinflammation, often mediated by the activation of microglia, is a hallmark of many neurodegenerative diseases. This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines and enzymes.[2] By inhibiting the NF-κB pathway in microglial cells, this compound effectively reduces the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins, thereby dampening the neuroinflammatory response.

-

Modulation of cAMP and MAP Kinase Signaling for Neuronal Survival and Differentiation: this compound has been observed to influence intracellular signaling cascades involving cyclic AMP (cAMP) and Mitogen-Activated Protein (MAP) kinases.[3] These pathways are crucial for promoting neuronal survival, differentiation, and neurite outgrowth. Studies on PC12 cells, a common model for neuronal differentiation, have shown that this compound can induce neurite outgrowth through cAMP- and MAP kinase-dependent mechanisms, suggesting its potential role in neuronal regeneration and repair.[3]

Quantitative Data on this compound's Neuroprotective Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent neuroprotective efficacy of this compound.

Table 1: In Vitro Neuroprotective and Anti-inflammatory Effects of this compound

| Cell Line | Treatment/Insult | This compound Concentration | Observed Effect | Quantitative Measurement |

| PC12D | Neurite Outgrowth | 1-10 µM | Promoted neurite outgrowth | Concentration-dependent increase in neurite-bearing cells |

| PC12 | NaN3-induced injury | 8 µM | Protected against cell injury | Dose-dependent increase in cell viability |

| RAW264.7 | LPS | 0.5 µM | Inhibited iNOS expression | Dramatic inhibition |

| H9C2 | Inflamed macrophage-conditioned medium | 1 µM | Suppressed cell death and hypertrophy | Strong suppression |

Table 2: In Vivo Neuroprotective Effects of this compound

| Animal Model | Disease Model | This compound Dosage | Route of Administration | Observed Effect |

| Mice | Chronic Unpredictable Mild Stress (CUMS) | 20 mg/kg | Oral gavage | Improved anxiety and depression-like behaviors |

Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways through which this compound exerts its neuroprotective effects.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to investigate the neuroprotective effects of this compound.

Cell Culture and Treatment

-

PC12 Cell Culture: Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For differentiation studies, cells are treated with varying concentrations of this compound, often in the presence of a low concentration of nerve growth factor (NGF) to prime the cells.

-

BV-2 Microglial Cell Culture: BV-2 immortalized murine microglial cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS). This compound is typically added as a pre-treatment before LPS stimulation.

Assessment of Neuroprotection and Neurite Outgrowth

-

MTT Assay for Cell Viability: Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Neurite Outgrowth Quantification: PC12 cells are treated with this compound, and neurite outgrowth is observed and quantified using phase-contrast microscopy. A cell is considered to have a neurite if the process is at least twice the diameter of the cell body. The percentage of neurite-bearing cells is determined from multiple fields of view.

Analysis of Signaling Pathways

-

Western Blot Analysis: Protein expression and phosphorylation status of key signaling molecules (e.g., Nrf2, NF-κB p65, ERK, p38) are determined by Western blotting. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. Densitometric analysis is used for quantification.

-

ELISA for Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Nitric Oxide (NO) Assay: The production of NO in BV-2 cell culture medium is measured using the Griess reagent, which detects nitrite, a stable metabolite of NO.

In Vivo Studies

-

Animal Models: Murine models of neuroinflammation and neurodegeneration are utilized. For example, LPS-induced neuroinflammation or chronic unpredictable mild stress (CUMS) models are employed to assess the in vivo efficacy of this compound.

-

Behavioral Tests: A battery of behavioral tests, such as the open field test, elevated plus-maze, and forced swim test, are used to evaluate anxiety-like and depressive-like behaviors in animal models.

Conclusion

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to modulate multiple key signaling pathways involved in oxidative stress, neuroinflammation, and neuronal survival positions it as a promising candidate for the development of novel therapeutics for a range of neurodegenerative disorders. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. Molecular mechanism of panaxydol on promoting axonal growth in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying this compound, a natural activator of nuclear factor erythroid-2 related factor 2 (Nrf2) from American ginseng as a suppressor of inflamed macrophage-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces neurite outgrowth in PC12D cells via cAMP- and MAP kinase-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Panaxynol's Antiplatelet Activity and Inhibition of Thromboxane Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxynol, a polyacetylene compound isolated from ginseng, has demonstrated significant antiplatelet activity. This technical guide delves into the core mechanisms of this compound's action, focusing on its potent inhibition of thromboxane formation. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for assessing its bioactivity, and visual representations of the key signaling pathways involved. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

Platelet aggregation is a critical physiological process for hemostasis. However, aberrant platelet activation can lead to the formation of thrombi, contributing to the pathogenesis of cardiovascular diseases such as myocardial infarction and stroke. A key mediator in platelet aggregation is Thromboxane A2 (TXA2), which is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. This compound has emerged as a promising natural compound that interferes with this process. It has been identified as a primary antiplatelet component in ginseng, primarily acting through the suppression of thromboxane formation[1][2][3]. This guide provides an in-depth analysis of the antiplatelet effects of this compound and its impact on the thromboxane synthesis pathway.

Quantitative Data on this compound's Antiplatelet Activity

The following tables summarize the key quantitative findings from studies investigating the inhibitory effects of this compound on platelet aggregation and thromboxane formation.

Table 1: Inhibition of Platelet Aggregation by this compound

| Agonist | This compound Concentration | Species | Platelet Preparation | Observed Effect | Citation(s) |

| Collagen | 0.1 mg/mL | Rabbit | Washed Platelets | Marked inhibition of aggregation | [4] |

| Arachidonic Acid | 0.1 mg/mL | Rabbit | Washed Platelets | Marked inhibition of aggregation | [4] |

| ADP | 0.1 mg/mL | Rabbit | Washed Platelets | Marked inhibition of aggregation | |

| Ionophore A23187 | 0.1 mg/mL | Rabbit | Washed Platelets | Marked inhibition of aggregation | |

| PAF | 0.1 mg/mL | Rabbit | Washed Platelets | Marked inhibition of aggregation | |

| Thrombin | 0.1 mg/mL | Rabbit | Washed Platelets | Marked inhibition of aggregation | |

| Epinephrine | Not specified | Human | Platelet-Rich Plasma | Prevented secondary aggregation | |

| ADP | Not specified | Human | Platelet-Rich Plasma | Prevented secondary aggregation |

Table 2: Effect of this compound on Thromboxane B2 (TXB2) Formation

| Inducer | This compound Presence | Species | Platelet Preparation | Observed Effect on TXB2 | Citation(s) |

| Not specified | With this compound | Rabbit | Washed Platelets | Inhibition of TXB2 formation |

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Inhibiting Thromboxane Formation

This compound exerts its antiplatelet effect primarily by inhibiting the formation of thromboxane A2 (TXA2), a potent platelet agonist. The pathway begins with the release of arachidonic acid from the platelet membrane, which is then converted by cyclooxygenase (COX) enzymes into prostaglandin H2 (PGH2). Thromboxane synthase then converts PGH2 into TXA2. This compound is understood to inhibit the COX enzyme, thereby blocking the synthesis of TXA2 and subsequent platelet aggregation.

Experimental Workflow for Platelet Aggregation Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on platelet aggregation induced by an agonist like arachidonic acid.

Detailed Experimental Protocols

Preparation of Washed Platelets

This protocol is essential for in vitro studies to minimize interference from plasma components.

Materials:

-

Anticoagulated whole blood (e.g., with acid-citrate-dextrose)

-

Washing buffer (e.g., Tyrode's buffer without calcium)

-

Centrifuge

Procedure:

-

Centrifuge anticoagulated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully aspirate the PRP layer.

-

Add a platelet inhibitor (e.g., prostacyclin) to the PRP to prevent premature activation.

-

Centrifuge the PRP at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets.

-

Discard the supernatant and gently resuspend the platelet pellet in the washing buffer.

-

Repeat the centrifugation and washing step at least once.

-

Finally, resuspend the washed platelets in a suitable buffer (e.g., Tyrode's buffer with calcium) to a desired concentration for the assay.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is a standard method to measure platelet aggregation.

Materials:

-

Washed platelets or PRP

-

Platelet aggregometer

-

Agonist solution (e.g., arachidonic acid)

-

This compound solution (at various concentrations)

-

Vehicle control (e.g., DMSO or ethanol)

Procedure:

-

Adjust the platelet count of the washed platelet suspension or PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

-

Pre-warm the platelet suspension to 37°C.

-

Place a cuvette with the platelet suspension in the aggregometer and establish a baseline reading.

-

Add the vehicle or a specific concentration of this compound to the cuvette and incubate for a predetermined time (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding the agonist (e.g., arachidonic acid).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

-

The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) blank (representing 100% transmission).

Thromboxane B2 (TXB2) Measurement

TXB2 is the stable metabolite of TXA2 and its measurement provides an indirect quantification of TXA2 production.

Materials:

-

Platelet suspension from the aggregation assay

-

Indomethacin or another COX inhibitor (to stop further TXA2 production)

-

Centrifuge

-

TXB2 EIA (Enzyme Immunoassay) kit or LC-MS/MS equipment

Procedure:

-

At the end of the platelet aggregation assay, immediately add a COX inhibitor like indomethacin to the platelet suspension to stop the reaction.

-

Centrifuge the sample at high speed (e.g., 12,000 x g) for 2 minutes to pellet the platelets and any aggregates.

-

Collect the supernatant.

-

Measure the concentration of TXB2 in the supernatant using a commercially available EIA kit according to the manufacturer's instructions or by using a validated LC-MS/MS method for higher sensitivity and specificity.

Conclusion

The available evidence strongly indicates that this compound is a potent inhibitor of platelet aggregation, with its primary mechanism of action being the suppression of thromboxane formation. The quantitative data, while still lacking specific IC50 values in the reviewed literature, demonstrates a marked inhibitory effect at a concentration of 0.1 mg/mL against a variety of agonists. The provided experimental protocols offer a robust framework for further investigation into the precise quantitative effects and detailed molecular interactions of this compound. The signaling pathway and workflow diagrams serve as clear visual aids for understanding its mechanism and for designing future experiments. Further research to determine the specific IC50 values for COX-1 and COX-2 inhibition and to explore the upstream signaling events affected by this compound will be crucial for its development as a potential antiplatelet therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiplatelet components in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical methods for thromboxane B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiplatelet actions of this compound and ginsenosides isolated from ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

Panaxynol: A Technical Guide to its Discovery, Isolation, and Biological Activity in American Ginseng

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxynol, a naturally occurring polyacetylene, has been identified as a significant bioactive compound within American ginseng (Panax quinquefolius).[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound, along with its known biological activities and mechanisms of action. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

This compound has garnered considerable attention for its potent anti-inflammatory properties.[1][3] Research has demonstrated its efficacy in preclinical models of inflammatory diseases, such as colitis, by targeting macrophages and inducing apoptosis.[1] This guide will detail the experimental protocols used to isolate this promising compound and explore its molecular signaling pathways.

Discovery and Bioassay-Guided Fractionation

The identification of this compound as a key bioactive component of American ginseng was the result of bioassay-guided fractionation studies. These studies aimed to isolate and identify the specific molecules responsible for the plant's observed anti-inflammatory effects. Researchers have shown that a hexane fraction of American ginseng (HAG) was particularly potent in suppressing inflammation. Subsequent sub-fractionation of this hexane extract led to the identification of this compound as the most abundant and active anti-inflammatory molecule.

Experimental Protocols: Isolation and Purification of this compound

The following protocols are based on methodologies described in peer-reviewed scientific literature for the isolation and purification of this compound from American ginseng.

Extraction of the Hexane Fraction (HAG)

The initial step involves the extraction of the less polar compounds from the dried and powdered roots of American ginseng.

-

Materials:

-

Dried, four-year-old American ginseng root powder

-

Ethanol

-

Hexane

-

Vacuum centrifuge/rotary evaporator

-

-

Protocol:

-

The dried root of four-year-old American ginseng is dissolved in ethanol.

-

The organic layer is concentrated using a vacuum centrifuge or rotary evaporator to yield a dark brown oil.

-

This crude extract is then subjected to further separation using flash chromatography to isolate fractions containing this compound.

-

Alternatively, dried and powdered ginseng roots can be refluxed with hexane. The solvent is then evaporated under reduced pressure to obtain the crude hexane extract.

-

Sub-fractionation by High-Performance Liquid Chromatography (HPLC)

The crude this compound-containing fraction is further purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Instrumentation and Columns:

-

Preparative HPLC system with a UV/diode array detector (DAD)

-

Reverse-phase C18 column

-

-

Mobile Phase:

-

A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

-

Protocol:

-

The hexane fraction of American ginseng (HAG) is sub-fractionated through preparative, reverse-phase HPLC.

-

The HAG is divided into multiple sub-fractions based on elution time. For example, one study divided the fraction into 5 sub-fractions with 4-minute intervals each.

-

Multiple runs are performed to collect a sufficient quantity of each sub-fraction.

-

The collected fractions are then evaporated to dryness.

-

A comparative analysis of the whole fraction and each sub-fraction is performed using analytical scale LC-UV to confirm the identity of the constituents in each sub-fraction.

-

Purity Validation

The purity of the final isolated this compound is validated using analytical techniques.

-

Method:

-

Liquid chromatography with UV diode array detection (LC-UV-DAD) is used to confirm the purity of the final extract.

-

-

Storage:

-

Purified this compound is typically dissolved in 95% ethanol for use in subsequent in vitro and in vivo experiments.

-

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound as reported in the literature.

| In Vitro Study: this compound-Induced Apoptosis in Macrophages | |

| Cell Line | This compound Concentration |

| Unstimulated ANA-1 | 50 µM |

| 100 µM | |

| IFNγ stimulated ANA-1 | 10 µM |

| RAW264.7 | 50 µM |

| 100 µM | |

| HCT-116 | No significant effect |

| MEFs | 100 µM |

Data sourced from Chaparala et al., 2020.

| In Vivo Study: this compound Treatment of DSS-Induced Colitis in Mice | |

| Treatment Group | Outcome |

| DSS + Vehicle | Significant colitis symptoms |

| DSS + this compound | Effective treatment of colitis |

This compound doses were equated to reflect the percentage composition of this compound in the effective hexane fraction (HAG).

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory and pro-apoptotic effects, particularly targeting macrophages.

Mechanism of Action in Colitis

In a dextran sulfate sodium (DSS) mouse model of colitis, this compound was shown to be an effective treatment. The underlying mechanism involves the targeted induction of DNA damage and subsequent apoptosis in macrophages. This selective action on macrophages helps to resolve the inflammation associated with colitis.

Nrf2 Signaling Pathway Activation

This compound has also been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. This compound activates Nrf2 post-transcriptionally by inhibiting its degradation mediated by Kelch-like ECH-associated protein 1 (Keap1). This activation of the Nrf2 pathway contributes to the anti-inflammatory and antioxidant properties of this compound.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

This compound-Induced Apoptosis Signaling in Macrophages

Caption: this compound induces macrophage apoptosis via DNA damage.

This compound Activation of the Nrf2 Signaling Pathway

References

Panaxynol: A Traditional Chinese Medicine Component with Modern Therapeutic Potential

An In-depth Technical Guide on the Bioactive Polyacetylene

Abstract

Panaxynol, a naturally occurring polyacetylene found in medicinal plants such as Panax ginseng (Ginseng) and Saposhnikovia divaricata (Fang Feng), has long been a constituent of traditional Chinese medicine (TCM). Traditionally utilized for its purported anti-inflammatory and vitality-enhancing properties, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its therapeutic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's role in medicine, with a focus on its pharmacological activities, mechanisms of action, and relevant experimental data. It is intended for researchers, scientists, and drug development professionals interested in the scientific validation and potential therapeutic applications of this traditional medicinal compound.

Introduction: From Traditional Use to Scientific Scrutiny

For centuries, practitioners of traditional Chinese medicine have prescribed herbs rich in this compound, most notably Ginseng, for a wide array of ailments. These conditions range from inflammatory disorders to age-related cognitive decline and various forms of cancer. The empirical knowledge passed down through generations is now being systematically investigated through modern scientific methodologies, revealing this compound as a key bioactive component responsible for many of the observed therapeutic benefits.

This document synthesizes the available preclinical data on this compound, presenting its effects on key biological pathways implicated in inflammation, carcinogenesis, and neurodegeneration. We will explore its pharmacokinetics, detail key experimental protocols used in its study, and provide visual representations of its molecular interactions to facilitate a deeper understanding of its therapeutic potential.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a diverse range of pharmacological activities, primarily centered around its anti-inflammatory, anti-cancer, and neuroprotective properties. These effects are mediated through its interaction with several key cellular signaling pathways.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity in various preclinical models. Its primary mechanisms include the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways, as well as the induction of apoptosis in inflammatory cells.

-

Nrf2 Activation: this compound is a potent activator of the Nrf2 signaling pathway.[1][2] It post-transcriptionally activates Nrf2 by inhibiting its degradation mediated by Kelch-like ECH-associated protein 1 (Keap1).[1][2] This activation leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby reducing oxidative stress and inflammation.[1]

-

NF-κB Modulation: While this compound's effect on the NF-κB pathway appears to be minimal in some contexts, it has been shown to suppress the expression of certain pro-inflammatory cytokines that are typically under NF-κB control.

-

Macrophage Apoptosis: A key anti-inflammatory mechanism of this compound is its ability to selectively induce DNA damage and subsequent apoptosis in macrophages, a critical cell type in the inflammatory response. This targeted depletion of inflammatory cells at the site of inflammation contributes to the resolution of the inflammatory process.

Anti-cancer Effects

This compound has shown promise as an anti-cancer agent, particularly in colorectal and lung cancer models. Its anti-neoplastic activities are multifaceted and include the inhibition of Heat Shock Protein 90 (Hsp90), induction of apoptosis, and reduction of cancer-associated inflammation.

-

Hsp90 Inhibition: this compound acts as a natural inhibitor of Hsp90 by binding to both the N-terminal and C-terminal ATP-binding pockets of the chaperone protein. This disruption of Hsp90 function leads to the degradation of numerous client proteins that are essential for cancer cell survival, proliferation, and angiogenesis, without inducing the expression of the pro-survival protein Hsp70.

-

Induction of Apoptosis in Cancer Cells: this compound has been shown to induce apoptosis in various cancer cell lines, including human promyelocytic leukemia HL60 cells. This pro-apoptotic effect is mediated through the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP).

-

Suppression of Colorectal Tumorigenesis: In murine models of colitis-associated colorectal cancer (AOM/DSS), oral administration of this compound significantly improved clinical symptoms and reduced tumor formation. This was associated with the restoration of intestinal barrier function and a reduction in the abundance of colonic macrophages.

Neuroprotective Effects

While research in this area is still emerging, this compound has demonstrated neuroprotective properties in preclinical studies. These effects are thought to be linked to its anti-inflammatory and antioxidant activities, which are crucial in mitigating the pathological processes of neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) | Reference |

| Half-life (t1/2) | 1.5 hr | 5.9 hr | |

| Bioavailability (F%) | - | 50.4% | |

| Peak Plasma Concentration (Cmax) | - | 1.56 - 2.42 µg/mL (at 100-300 mg/kg) | |

| Time to Peak Concentration (Tmax) | - | Within 1 hour | |

| Toxicity | - | No signs of toxicity up to 300 mg/kg | |

| Tissue Distribution | Highest concentration in colon tissue 2 hr post-treatment (486 ng/g) |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| RAW264.7 Macrophages | iNOS Expression (LPS-induced) | 500 nM | Inhibition | |

| ANA-1 Macrophages (unstimulated) | Apoptosis | 50 µM | 18% apoptotic cells | |

| ANA-1 Macrophages (unstimulated) | Apoptosis | 100 µM | 70% apoptotic cells | |

| ANA-1 Macrophages (IFNγ stimulated) | Apoptosis | 10 µM | 3.3% apoptotic cells | |

| RAW264.7 Macrophages | Apoptosis | 50 µM | 50% apoptotic cells | |

| RAW264.7 Macrophages | Apoptosis | 100 µM | 99% apoptotic cells | |

| HCT-116 (Colon Cancer) | Apoptosis | Up to 100 µM | No significant effect | |

| MEFs (Mouse Embryonic Fibroblasts) | Apoptosis | 100 µM | 9.5% apoptotic cells | |

| LLC-PK1 (Porcine Kidney) | Cisplatin-induced Cell Death | >0.25 µM | Protective effect | |

| NSCLC CSCs | Sphere Forming Ability | Nanomolar concentrations | Inhibition | |

| NSCLC cells (non-CSCs) | Viability | Micromolar concentrations | Suppression | |

| HL60 (Human Leukemia) | Proliferation | Dose-dependent | Inhibition |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |

| C57BL/6 Mice | DSS-induced Acute Colitis | 2.5 mg/kg, p.o., 3x/week | Improved disease activity index and endoscopic scores | |

| C57BL/6 Mice | DSS-induced Chronic Colitis | 2.5 mg/kg, p.o., 3x/week | Improved disease activity index and endoscopic scores | |

| C57BL/6 Mice | AOM/DSS-induced Colorectal Cancer | 2.5 mg/kg, p.o., 3x/week for 12 weeks | Improved clinical symptoms and reduced tumorigenesis | |

| KrasG12D/+ Transgenic Mice | Lung Tumorigenesis | Orally administered | Significantly reduced lung tumorigenesis | |

| Mice with NSCLC Xenografts | Lung Cancer | Orally administered | Significantly reduced lung tumorigenesis |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

DSS-Induced Colitis Mouse Model

This model is widely used to study the efficacy of anti-inflammatory agents against inflammatory bowel disease.

-

Animal Model: 14-week-old C57BL/6 female mice are typically used.

-

Induction of Colitis:

-

Acute Model: Mice are given one round of dextran sulfate sodium (DSS) in their drinking water.

-

Chronic Model: Mice are given three rounds of DSS in their drinking water to induce chronic colitis.

-

-

Treatment: this compound (e.g., 2.5 mg/kg) or a vehicle control is administered via oral gavage three times a week for the duration of the study.

-

Assessment of Disease Severity:

-

Disease Activity Index (DAI): This composite score is based on body weight loss, stool consistency, and the presence of rectal bleeding.

-

Endoscopic Scores: The severity of colitis and the presence of tumors are visually assessed and scored using a mini-endoscope.

-

Histological Analysis: Colon tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate crypt distortion, goblet cell loss, and mucus loss.

-

In Vitro Macrophage Apoptosis Assay

This assay is used to determine the pro-apoptotic effect of this compound on macrophages.

-

Cell Lines: Murine macrophage cell lines such as ANA-1 and RAW264.7 are commonly used.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for a specified period (e.g., 12 hours). In some experiments, macrophages are pre-stimulated with interferon-gamma (IFNγ) to induce an inflammatory phenotype.

-

Apoptosis Detection:

-

Annexin V/Propidium Iodide (PI) Staining: Apoptotic cells are identified and quantified using flow cytometry after staining with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and PI (which stains the nucleus of late apoptotic and necrotic cells).

-

Morphological Observation: Apoptotic features such as cell shrinkage, membrane blebbing, and nuclear condensation can be observed using microscopy.

-

Western Blot Analysis: The cleavage of caspase-3 and PARP, key markers of apoptosis, can be detected by western blotting.

-

Western Blot Analysis for Nrf2 Activation

This technique is used to measure the activation of the Nrf2 pathway by this compound.

-

Cell Lysate Preparation: Macrophage cells (e.g., RAW264.7) are treated with this compound. Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for Nrf2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the Nrf2 band is quantified and normalized to a loading control (e.g., β-actin or GAPDH). An increase in the Nrf2 protein level indicates its activation (stabilization).

This compound Extraction and Purification

The isolation of this compound from its natural sources is a critical step for research.

-

Source Material: Dried and powdered roots of Panax ginseng are commonly used.

-

Extraction Methods:

-

Soxhlet Extraction: This method involves continuous extraction with a solvent (e.g., hexane) at its boiling point. An optimal temperature of 80°C has been reported.

-

Shaking Method: The powdered material is agitated with a solvent at a controlled temperature (e.g., 55°C).

-

Supercritical Fluid Extraction: This technique uses a supercritical fluid (e.g., CO2) as the extraction solvent, with an optimal temperature of 65°C reported.

-

-

Purification: The crude extract is typically subjected to column chromatography for the purification of this compound.

LC-MS/MS for Pharmacokinetic Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological matrices.

-

Sample Preparation: Plasma or tissue homogenate samples are prepared by protein precipitation or liquid-liquid extraction to remove interfering substances.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of organic solvent (e.g., acetonitrile or methanol) and water, often with a gradient elution.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. This compound is ionized (e.g., by electrospray ionization) and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

Quantification: The concentration of this compound in the samples is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

This compound's Modulation of the Nrf2 Signaling Pathway

Caption: this compound inhibits Keap1, leading to Nrf2 stabilization and translocation to the nucleus.

This compound's Inhibition of the Hsp90 Chaperone Cycle

Caption: this compound inhibits Hsp90 by binding to its ATP pockets, preventing client protein folding.

This compound's Induction of Macrophage Apoptosis via DNA Damage

Caption: this compound selectively induces DNA damage in macrophages, leading to apoptosis.

Experimental Workflow for Assessing this compound's Anti-inflammatory Effects in a DSS-Colitis Model

Caption: Workflow for evaluating this compound's efficacy in a mouse model of colitis.

Conclusion and Future Directions

This compound, a key bioactive compound from traditional Chinese medicinal herbs like Ginseng, has demonstrated significant therapeutic potential in preclinical studies. Its multifaceted mechanisms of action, including the modulation of critical signaling pathways involved in inflammation, cancer, and neuroprotection, provide a strong scientific rationale for its traditional uses. The quantitative data on its pharmacokinetics and efficacy, combined with detailed experimental protocols, offer a solid foundation for further research and development.

Future research should focus on several key areas:

-

Clinical Trials: Well-designed clinical trials are needed to validate the preclinical findings and establish the safety and efficacy of this compound in human populations for inflammatory diseases, cancer, and neurodegenerative disorders.

-

Bioavailability and Formulation: While this compound has moderate oral bioavailability, further studies into optimized drug delivery systems could enhance its therapeutic index.

-

Synergistic Effects: Investigating the potential synergistic effects of this compound with other compounds in whole herbal extracts or in combination with conventional drugs could lead to more effective treatment strategies.

-

Target Identification: Further elucidation of the direct molecular targets of this compound will provide a more comprehensive understanding of its mechanisms of action and may reveal novel therapeutic applications.

References

- 1. Identifying this compound, a natural activator of nuclear factor erythroid-2 related factor 2 (Nrf2) from American ginseng as a suppressor of inflamed macrophage-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying this compound, a natural activator of nuclear factor erythroid-2 related factor 2 (Nrf2) from American ginseng as a suppressor of inflamed macrophage-induced cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Panaxynol and its Impact on Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxynol, a polyacetylene compound isolated from American ginseng (Panax quinquefolius), has demonstrated significant immunomodulatory and gut microbiota-regulating properties. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on the gut microbiome, particularly in the context of intestinal inflammation. It summarizes key quantitative data on microbial shifts, details relevant experimental methodologies, and visualizes the proposed signaling pathways through which this compound exerts its biological effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of gastroenterology, microbiology, and pharmacology who are interested in the therapeutic potential of this natural compound.

Introduction

The gut microbiota plays a pivotal role in host health, influencing immunity, metabolism, and even neurological function. Dysbiosis, an imbalance in the gut microbial community, is increasingly recognized as a contributing factor to various pathologies, including inflammatory bowel disease (IBD). This compound has emerged as a promising bioactive compound with the potential to modulate the gut microbiota and ameliorate intestinal inflammation.[1] This guide synthesizes the available scientific literature to provide a detailed overview of its mechanisms of action and its impact on the gut microbial ecosystem.

Impact of this compound on Gut Microbiota Composition

Studies utilizing murine models of colitis have shown that this compound can significantly alter the composition of the gut microbiota. Specifically, it has been observed to suppress the abundance of bacterial genera that are often enriched during colitis.[1]

Quantitative Data on Microbial Changes

The following table summarizes the observed changes in the relative abundance of key bacterial genera in a dextran sulfate sodium (DSS)-induced colitis mouse model treated with this compound. The data is based on 16S rRNA gene sequencing analysis.

| Bacterial Genus | Effect of DSS-induced Colitis | Effect of this compound Treatment |

| Enterococcus | Increased Abundance | Significant Reduction |

| Eubacterium | Increased Abundance | Significant Reduction |

| Ruminococcus | Increased Abundance | Significant Reduction |

This table is a summary of findings reported in the literature.[1] The exact percentage changes can vary based on experimental conditions.

Experimental Protocols

This section outlines the key experimental methodologies employed in studies investigating the effects of this compound on the gut microbiota.

DSS-Induced Colitis Mouse Model

A widely used preclinical model to study colitis and the effects of therapeutic interventions.

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Colitis: Dextran sulfate sodium (DSS) is administered in the drinking water (typically 2-3% w/v) for a defined period (e.g., 7 days) to induce acute or chronic colitis.

-

This compound Administration: this compound is typically administered via oral gavage at a specific dose (e.g., 2.5 mg/kg body weight) for the duration of the experiment.[1] A vehicle control group (e.g., water or a carrier solution) is run in parallel.

-

Assessment of Colitis Severity: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the study, colon length is measured, and histological analysis is performed to assess tissue damage and inflammation.

16S rRNA Gene Sequencing and Analysis

This technique is used to profile the composition of the gut microbiota.

-

Fecal Sample Collection: Fecal pellets are collected from individual mice at specified time points and immediately frozen at -80°C to preserve microbial DNA.

-

DNA Extraction: Total genomic DNA is extracted from the fecal samples using a commercially available DNA extraction kit, following the manufacturer's instructions.

-

PCR Amplification: The hypervariable regions of the 16S rRNA gene (commonly V3-V4 or V4-V5) are amplified using universal primers.

-

Library Preparation and Sequencing: The PCR amplicons are purified, and sequencing libraries are prepared. High-throughput sequencing is then performed on a platform such as Illumina MiSeq.

-

Bioinformatic Analysis: The sequencing reads are processed to remove low-quality reads and chimeras. Operational Taxonomic Units (OTUs) are picked, and taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample and between-sample diversity, respectively. Statistical analyses are used to identify significant differences in the abundance of specific taxa between experimental groups.

Signaling Pathways Modulated by this compound

This compound is believed to exert its anti-inflammatory and microbiome-modulating effects through the regulation of specific host signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.

Caption: this compound activates the Nrf2 signaling pathway.

This compound has been identified as a potent activator of the Nrf2 pathway. It is thought to disrupt the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). This prevents the ubiquitination and subsequent degradation of Nrf2. As a result, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the upregulation of a battery of antioxidant and anti-inflammatory genes, which helps to mitigate oxidative stress and inflammation in the gut.

Proposed MAPK Signaling Pathway in Macrophage Apoptosis

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in various cellular processes, including apoptosis. While direct evidence for this compound is still emerging, studies on the structurally similar compound Panaxydol suggest a potential mechanism for inducing apoptosis in pro-inflammatory macrophages.[2]

Caption: Proposed MAPK-mediated apoptosis in macrophages by this compound.

This compound may induce apoptosis in pro-inflammatory macrophages by activating the JNK and p38 MAPK signaling pathways. This activation is hypothesized to trigger a downstream caspase cascade, ultimately leading to programmed cell death of these inflammatory cells. By selectively targeting and eliminating pro-inflammatory macrophages in the gut, this compound can help to resolve inflammation.

Experimental Workflow and Logical Relationships